3-(2-Azidoethoxy)prop-1-ene
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Overview
Description
3-(2-Azidoethoxy)prop-1-ene is an organic compound with the molecular formula C5H9N3O It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the azido group. The reaction can be summarized as follows:
[ \text{ClCH}_2\text{CH=CH}_2 + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{CH=CH}_2 + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethoxy)prop-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), reflux conditions.
Cycloaddition Reactions: Copper(I) catalysts, solvents like ethanol or water.
Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Reduction Reactions: Formation of 3-(2-aminoethoxy)prop-1-ene.
Scientific Research Applications
3-(2-Azidoethoxy)prop-1-ene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Bioconjugation: Employed in the modification of biomolecules for various biochemical applications.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethoxy)prop-1-ene depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-(2-Azidoethoxy)prop-1-yne: Similar structure but with a triple bond instead of a double bond.
2-Azidoethanol: Contains an azido group attached to an ethanol backbone.
Azido-PEG2-propargyl: Contains an azido group attached to a polyethylene glycol (PEG) chain with a propargyl group.
Uniqueness
3-(2-Azidoethoxy)prop-1-ene is unique due to its specific combination of an azido group and a propene backbone, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C5H9N3O |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(2-azidoethoxy)prop-1-ene |
InChI |
InChI=1S/C5H9N3O/c1-2-4-9-5-3-7-8-6/h2H,1,3-5H2 |
InChI Key |
YHUDWXGVHNDKAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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